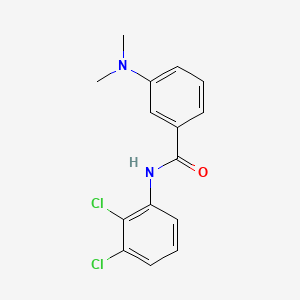![molecular formula C16H17N3O2 B5528591 2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5528591.png)
2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is involved in the regulation of cell growth and differentiation.
Mécanisme D'action
2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile exerts its inhibitory effect on the EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the reduction of inflammation. In addition, 2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for the EGFR tyrosine kinase activity, as well as its well-established synthesis method. However, 2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile also has some limitations, including its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on 2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile, including the development of more potent and selective inhibitors of the EGFR tyrosine kinase activity, the investigation of the potential therapeutic applications of 2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile in various diseases, and the exploration of the molecular mechanisms underlying the biochemical and physiological effects of 2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile. In addition, further studies are needed to evaluate the safety and efficacy of 2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile in preclinical and clinical settings.
Méthodes De Synthèse
2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile can be synthesized by a multi-step process involving the reaction of 2-methyl-1H-indole-3-carbonitrile with 4-morpholinyl-2-oxoethyl chloride in the presence of a base, followed by purification and isolation of the desired product. The synthesis method has been well-established and is widely used in the research community.
Applications De Recherche Scientifique
2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. In cancer research, 2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells, by blocking the EGFR signaling pathway. In addition, 2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In inflammatory disease research, 2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. In neurological disorder research, 2-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-methyl-1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-14(10-17)13-4-2-3-5-15(13)19(12)11-16(20)18-6-8-21-9-7-18/h2-5H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVQGNSXPIWGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N3CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5528518.png)

![2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-(trifluoromethyl)pyrimidine](/img/structure/B5528531.png)
![9-(4-chlorophenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5528536.png)
![5-phenyl-N-[2-(1,3-thiazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5528542.png)

![2-{4-[(4-methylphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5528552.png)

![2-{[(1-methyl-4-nitro-1H-imidazol-5-yl)carbonyl]amino}ethyl acetate](/img/structure/B5528562.png)
![[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]malononitrile](/img/structure/B5528576.png)
![6-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5528586.png)
![3-(3,4-dimethoxyphenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5528598.png)
![(4aS*,7aR*)-1-(1,3-benzodioxol-5-ylacetyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5528606.png)
![1-(4-chlorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5528623.png)